molecular formula C9H9Cl2NO B1581772 2-chloro-N-(4-chloro-2-methylphenyl)acetamide CAS No. 62593-77-5

2-chloro-N-(4-chloro-2-methylphenyl)acetamide

Cat. No. B1581772
CAS RN: 62593-77-5
M. Wt: 218.08 g/mol
InChI Key: ACXNFUUNASEIHZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-2-methylphenyl)acetamide, also known as 2-chloro-N-acetyl-4-chloro-2-methylbenzamide, is a synthetic drug that has been used in a variety of scientific and medical applications. It is a small molecule with a molecular weight of 206.6 g/mol and a boiling point of 310°C. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is a potent inhibitor of the enzyme acetylcholinesterase and has been used in the treatment of Alzheimer's disease.

Scientific Research Applications

    • Application : The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae .
    • Method of Application : The compound was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et 3 N), with a yield of 80% .
    • Results : The substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule .
    • Application : 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide has been used in a variety of scientific research applications, including synthesis of pharmaceuticals, biochemical and physiological studies, and laboratory experiments.
    • Method of Application : Specific methods of application or experimental procedures were not provided in the source.
    • Results : Specific results or outcomes were not provided in the source.
    • Application : 2-chloro-N-alkyl/aryl Acetamide derivatives have shown potential as antimicrobial agents such as herbicides, antifungal, disinfectant .
    • Method of Application : The chloroacetyl chloride was treated with various aliphatic and aromatic amines at room temperature with stirring for few hours. The reaction was monitored by thin layer chromatography .
    • Results : The synthesized chloroacetamides have shown excellent antibacterial and antifungal activity .
    • Application : 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is a potential anticancer agent .
    • Method of Application : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
    • Application : 2-Chloro-N-(4-phenylbutan-2-yl)acetamide has been used in the synthesis of pharmaceuticals .
    • Method of Application : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .
    • Application : Indole derivatives, which can be synthesized from chloroacetamides, possess various biological activities, including antiviral properties .
    • Method of Application : Specific methods of application or experimental procedures were not provided in the source .
    • Results : Specific results or outcomes were not provided in the source .

properties

IUPAC Name

2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXNFUUNASEIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290363
Record name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-2-methylphenyl)acetamide

CAS RN

62593-77-5
Record name 62593-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DICHLORO-ORTHO-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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